2-[2-(difluoromethoxy)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. The presence of the difluoromethoxy group imparts distinct chemical and physical characteristics, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(difluoromethoxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoanisole and difluoromethyl ether.
Grignard Reaction: A Grignard reagent is prepared by reacting 2-bromoanisole with magnesium in anhydrous ether. This Grignard reagent is then reacted with difluoromethyl ether to introduce the difluoromethoxy group.
Reduction: The resulting intermediate is subjected to reduction using a suitable reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-[2-(difluoromethoxy)phenyl]ethanal or 2-[2-(difluoromethoxy)phenyl]ethanoic acid.
Reduction: Formation of 2-[2-(difluoromethoxy)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Difluoromethoxy)phenyl]ethan-1-ol: Similar structure but with the difluoromethoxy group at the para position.
2-[2-(Trifluoromethoxy)phenyl]ethan-1-ol: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-[2-(Methoxy)phenyl]ethan-1-ol: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
1000533-82-3 |
---|---|
Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.